molecular formula C13H25NO4 B1526692 (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexansäure CAS No. 649748-09-4

(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexansäure

Katalognummer B1526692
CAS-Nummer: 649748-09-4
Molekulargewicht: 259.34 g/mol
InChI-Schlüssel: PYBXMFXUNZVYRB-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The molecule “(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), a tert-butoxycarbonyl (Boc) protected amino group, and a methyl group attached to a hexanoic acid backbone . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .


Chemical Reactions Analysis

Boc-protected amino acids are often used in peptide synthesis. They can react with other amino acids or peptides in the presence of coupling reagents to form peptide bonds . The Boc group can be removed under acidic conditions, revealing the free amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-protected amino acids are typically solid at room temperature . They are also likely to be sensitive to moisture .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Industrie

Diese Verbindung wird in der pharmazeutischen Industrie aufgrund ihres therapeutischen Werts bei der Behandlung verschiedener Erkrankungen eingesetzt. So wurde sie beispielsweise zur Behandlung von Fibromyalgie, generalisierter Angststörung, diabetischer Neuropathie, partieller Epilepsie und postherpetischer Neuralgie eingesetzt .

Schmerzlinderung

Die Verbindung wurde zur Schmerzlinderung eingesetzt. Es wurde festgestellt, dass verschiedene Dosen von Pregabalin zur Beurteilung des Suchverhaltens bei Mäusen verwendet werden können, was möglicherweise auf die Schmerzlinderung beim Menschen übertragen werden könnte .

Suchtforschung

Es werden laufend Untersuchungen zum Suchtpotenzial von Pregabalin durchgeführt. Es wurde vermutet, dass die durch Pregabalin induzierte konditionierte Platzpräferenz moduliert werden kann, was als Leitstruktur für die Entwicklung einer Behandlung des Pregabalin-Missbrauchs dienen könnte .

Behandlung neuropathischer Schmerzen

Pregabalin wurde zur Behandlung peripherer neuropathischer Schmerzen eingesetzt. Eine Studie ergab, dass die Ergebnisse der Pain Quality Assessment Scale (PQAS) vor der Behandlung zuverlässig die Pregabalin-Responder bei Patienten mit neuropathischen Schmerzen vorhersagen .

Chemische Forschung

Die Verbindung wird in der chemischen Forschung aufgrund ihrer komplexen Struktur und ihrer einzigartigen Eigenschaften eingesetzt. Sie wird oft als Referenzverbindung in verschiedenen chemischen Analysen verwendet .

Behandlung von Ischias

Es wurden klinische Studien mit Pregabalin zur Behandlung von akutem und chronischem Ischias durchgeführt .

Safety and Hazards

Handling this compound should be done with care. It may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always use appropriate personal protective equipment and handle it in a well-ventilated area .

Wirkmechanismus

Target of Action

The compound, also known as (S)-N-tert-Butoxycarbonyl pregabalin, primarily targets the α2δ subunit of voltage-dependent calcium channels . These channels play a crucial role in the release of neurotransmitters and the transmission of nerve signals.

Mode of Action

(S)-N-tert-Butoxycarbonyl pregabalin binds to the α2δ subunit of voltage-dependent calcium channels, modulating calcium influx at the nerve terminals . This binding inhibits the release of excitatory neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide .

Biochemical Pathways

The binding of (S)-N-tert-Butoxycarbonyl pregabalin to the α2δ subunit inhibits calcium influx, which in turn reduces the release of various neurotransmitters. This modulation affects the biochemical pathways involved in pain signal transmission, seizure activity, and anxiety .

Pharmacokinetics

After oral administration, (S)-N-tert-Butoxycarbonyl pregabalin is rapidly absorbed, with a bioavailability of ≥90% . The compound is excreted by the kidneys . The elimination half-life is between 4.5 and 7 hours .

Result of Action

The action of (S)-N-tert-Butoxycarbonyl pregabalin results in the reduction of pain signals, seizure activity, and anxiety . This is achieved by its inhibitory effect on the release of excitatory neurotransmitters.

Action Environment

The action, efficacy, and stability of (S)-N-tert-Butoxycarbonyl pregabalin can be influenced by various environmental factors. Furthermore, the compound’s action can be influenced by the individual’s renal function, as it is excreted by the kidneys .

Biochemische Analyse

Biochemical Properties

(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The interaction with GABA receptors helps in modulating neuronal excitability and has implications in the treatment of epilepsy and neuropathic pain . Additionally, (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid is involved in the inhibition of voltage-gated calcium channels, which further contributes to its therapeutic effects .

Cellular Effects

The effects of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the release of excitatory neurotransmitters, thereby decreasing neuronal excitability . Furthermore, (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid affects gene expression by altering the transcription of genes involved in synaptic transmission and neuroprotection .

Molecular Mechanism

The molecular mechanism of action of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid involves its binding interactions with specific biomolecules. This compound binds to the alpha-2-delta subunit of voltage-gated calcium channels, leading to the inhibition of calcium influx into neurons . This inhibition reduces the release of neurotransmitters such as glutamate, norepinephrine, and substance P, which are associated with pain and seizure propagation . Additionally, (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid may influence gene expression by modulating transcription factors and signaling pathways involved in neuronal survival and plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid maintains its efficacy in reducing neuronal excitability and modulating neurotransmitter release . Prolonged exposure to high concentrations may lead to adaptive changes in cellular function, necessitating careful monitoring in experimental setups .

Dosage Effects in Animal Models

The effects of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces pain and seizure activity without significant adverse effects . At higher doses, it may induce toxicity, manifesting as sedation, motor impairment, and gastrointestinal disturbances . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites . Additionally, (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid may affect the activity of other drugs metabolized by the same enzymatic pathways, necessitating consideration of potential drug-drug interactions .

Transport and Distribution

The transport and distribution of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may localize to specific compartments, such as synaptic vesicles, where it modulates neurotransmitter release . The distribution of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid plays a crucial role in its activity and function. This compound is directed to specific compartments within the cell, such as the endoplasmic reticulum and synaptic terminals . Post-translational modifications, such as phosphorylation, may influence its targeting and localization . The presence of targeting signals within the compound’s structure ensures its proper distribution to the relevant cellular compartments, where it can exert its biochemical effects .

Eigenschaften

IUPAC Name

(3S)-5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-9(2)6-10(7-11(15)16)8-14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBXMFXUNZVYRB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

649748-09-4
Record name (3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.